molecular formula C18H22N6 B12192351 6-(4-Phenylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Phenylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12192351
M. Wt: 322.4 g/mol
InChI Key: KQSUCBHDNAHVFN-UHFFFAOYSA-N
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Description

6-(4-Phenylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a phenylpiperazine moiety and a triazolopyridazine core, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine group is introduced to the triazolopyridazine core.

    Final Modifications: Additional steps may include purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening for reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Phenylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Phenylpiperazin-1-yl)-3-(methyl)[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Phenylpiperazin-1-yl)-3-(ethyl)[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Phenylpiperazin-1-yl)-3-(butyl)[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 6-(4-Phenylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the isopropyl group at the 3-position, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

6-(4-phenylpiperazin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H22N6/c1-14(2)18-20-19-16-8-9-17(21-24(16)18)23-12-10-22(11-13-23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3

InChI Key

KQSUCBHDNAHVFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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